molecular formula C14H13NOS B2916894 3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone CAS No. 330459-23-9

3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone

Cat. No.: B2916894
CAS No.: 330459-23-9
M. Wt: 243.32
InChI Key: IVOXWMYBGUNLJR-UHFFFAOYSA-N
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Description

3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone is a heterocyclic compound that features a quinoline and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone typically involves the condensation of 2-thiophenecarboxaldehyde with 3,4-dihydroquinoline under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline and thiophene derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline and dihydrothiophene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid and thiophene-2-carboxylic acid, while reduction can produce 1,2,3,4-tetrahydroquinoline and 2,3-dihydrothiophene.

Scientific Research Applications

3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like 2-methylquinoline and 4-hydroxyquinoline share structural similarities with 3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone.

    Thiophene derivatives: Compounds such as 2-thiophenecarboxaldehyde and 2,5-dimethylthiophene are structurally related.

Uniqueness

This compound is unique due to its combination of quinoline and thiophene moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl(thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c16-14(13-8-4-10-17-13)15-9-3-6-11-5-1-2-7-12(11)15/h1-2,4-5,7-8,10H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOXWMYBGUNLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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